N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound with a complex structure that includes both chlorobenzyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with a thiol compound to form the corresponding sulfide. This intermediate is then reacted with an ethylamine derivative to introduce the ethyl group. Finally, the compound is acetylated using acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The sulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The chlorobenzyl and methylphenyl groups may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N 2-(4-methylphenyl)-N 2-(phenylsulfonyl)glycinamide .
- N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N 2-(4-methylphenyl)-N 2-(methylsulfonyl)glycinamide .
Uniqueness
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorobenzyl and methylphenyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c1-14-6-8-16(9-7-14)23-13-18(21)20-10-11-22-12-15-4-2-3-5-17(15)19/h2-9H,10-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPNLTRFJIXCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCCSCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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